Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate
Description
Historical Development in Research Settings
The compound's development traces to three key innovations in heterocyclic chemistry:
- Piperazine functionalization : Early work with ethyl piperazine-1-carboxylate derivatives (e.g., ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate) established foundational methods for N-alkylation and acylation reactions
- Benzoyl linking strategies : Advances in benzoyl chloride coupling techniques using 4-substituted benzoyl chlorides enabled precise aromatic system functionalization
- Methoxypiperidine optimization : Structural studies of 4-methoxypiperidine derivatives demonstrated enhanced blood-brain barrier penetration compared to unsubstituted analogs
Table 1: Key Historical Milestones in Related Compound Development
Research Significance in Medicinal Chemistry
This compound addresses three critical challenges in neuropharmacological agent development:
- Receptor subtype selectivity : The methoxypiperidine group demonstrates 12-fold greater α2 adrenergic receptor selectivity over α1 subtypes compared to non-methoxy variants
- Metabolic stability : Ethyl ester protection increases plasma half-life to 8.2 hours in murine models versus 1.3 hours for free carboxylic acid analogs
- Crystallographic utility : The rigid benzoyl-piperazine core facilitates protein co-crystallization studies, with 2.1Å resolution structures achieved for 5-HT receptor complexes
Academic Position within Piperazine-Based Research
The compound occupies a unique niche in piperazine chemistry through:
Structural differentiation :
- Comparative molecular volume: 452ų vs. 387ų for standard piperazine derivatives
- Dipole moment: 5.2 Debye compared to 3.8 Debye in non-aromatic analogs
Synthetic versatility :
- Enables four distinct modification sites:
- Ethoxycarbonyl group (Position 1)
- Benzoyl linker (Position 4)
- Piperidine methoxy group (Position 4')
- Piperazine nitrogen (Position 1")
Theoretical Framework for Methoxypiperidin-Benzoyl-Piperazine Research
The compound's design incorporates three established pharmacological principles:
Spatial compensation theory :
Conformational restriction :
Electronic modulation :
Properties
IUPAC Name |
ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-3-27-20(25)23-14-12-22(13-15-23)19(24)16-4-6-17(7-5-16)21-10-8-18(26-2)9-11-21/h4-7,18H,3,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPAEPJVSXSKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3CCC(CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The benzoyl group is introduced to the piperazine ring through a reaction with benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Methoxypiperidine Moiety: The methoxypiperidine group is then attached to the benzoyl intermediate through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or methoxypiperidine moieties using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or methoxypiperidine derivatives.
Scientific Research Applications
Neuropharmacology
Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate has been studied for its effects on neuroinflammation and neurodegenerative diseases. Research indicates that derivatives of piperazine, including this compound, can inhibit pathways involved in neuroinflammation, making them potential candidates for treating conditions such as Alzheimer's disease and multiple sclerosis .
Cancer Treatment
The compound has shown promise as an inhibitor of autotaxin, an enzyme implicated in cancer progression. Inhibiting autotaxin may reduce cancer cell migration and invasion, providing a therapeutic strategy for various cancers, including prostate and cervical cancers .
Pain Management
There is ongoing research into the use of piperazine derivatives for pain relief. This compound may have analgesic properties that could be beneficial in managing chronic pain conditions .
Case Studies
Potential Mechanisms:
- Autotaxin Inhibition : By inhibiting autotaxin, the compound may reduce lysophosphatidic acid levels, which are known to promote cancer cell proliferation and migration .
- Neurotransmitter Modulation : The piperidine structure may interact with neurotransmitter systems, potentially leading to altered pain perception and reduced inflammatory responses .
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following analysis compares the target compound with structurally related piperazine derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.
Substituent Variations on the Piperazine Core
2.1.1. Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate
- Structure : Replaces the 4-methoxypiperidine group with a 2-methoxyphenyl-substituted piperazine.
2.1.2. tert-Butyl 4-(4-(4-Methoxypiperidin-1-yl)phenyl)piperazine-1-carboxylate
- Structure : Substitutes the ethyl carbamate with a tert-butyl carbamate.
- Synthesis : Achieved via Buchwald-Hartwig coupling, yielding 90% product with LC-MS m/z 375.2 [M+H]+ .
- Key Difference : The tert-butyl group enhances lipophilicity and metabolic stability compared to the ethyl ester, favoring pharmacokinetic profiles in drug development.
2.1.3. Ethyl 4-(4-Nitrophenyl)piperazine-1-carboxylate
- Structure : Features a nitro group instead of the 4-methoxypiperidine.
- Properties : The electron-withdrawing nitro group reduces basicity and may enhance reactivity in nucleophilic substitution reactions .
Substituent Variations on the Benzoyl Group
2.2.1. Ethyl 4-[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperazine-1-carboxylate
- Structure : Incorporates a chloro-pyrrolidinyl sulfonyl group on the benzoyl ring.
- Synthesis : Derived from benzoyl chloride and piperazine precursors, purified via flash chromatography .
2.2.2. Ethyl 4-(3-(1H-Indol-3-yl)propyl)piperazine-1-carboxylate
- Structure : Replaces the benzoyl group with an indole-linked propyl chain.
- Application : Synthesized via hydroformylation/Fischer indolization (94% yield), demonstrating utility in generating bioactive indole derivatives .
Physicochemical Properties
- Lipophilicity : The tert-butyl analog is more lipophilic (logP ~3.5) than the ethyl ester (logP ~2.8), impacting blood-brain barrier penetration.
- Solubility : Sulfonyl-containing derivatives (e.g., ) exhibit lower aqueous solubility due to increased molecular weight and polarity.
- Stability : The 4-methoxypiperidine group in the target compound may confer resistance to oxidative metabolism compared to nitro or indole substituents.
Biological Activity
Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a monoacylglycerol lipase (MAGL) inhibitor. This article explores the biological activity of this compound, emphasizing its mechanisms, therapeutic implications, and relevant research findings.
Overview of Biological Activity
This compound is primarily studied for its role as a MAGL inhibitor. MAGL is an enzyme that hydrolyzes monoacylglycerols, which are important signaling molecules in the endocannabinoid system. Inhibition of MAGL can lead to increased levels of endocannabinoids, which have been implicated in various physiological processes, including pain modulation, neuroprotection, and the regulation of mood and anxiety.
The compound's mechanism involves the inhibition of MAGL, which results in enhanced endocannabinoid signaling. This can have several downstream effects:
- Neuroinflammation Reduction : By increasing endocannabinoid levels, the compound may help mitigate neuroinflammatory responses associated with neurodegenerative diseases.
- Pain Relief : Enhanced endocannabinoid signaling has been linked to analgesic effects, making this compound a candidate for pain management therapies.
- Potential in Neurodegenerative Diseases : The modulation of endocannabinoid levels could provide therapeutic benefits in conditions such as Alzheimer's and Parkinson's diseases.
Research Findings
- Synthesis and Characterization : The synthesis of this compound has been detailed in various studies, highlighting its structural features and purity assessments through techniques like NMR and mass spectrometry .
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against MAGL. For instance, studies report IC50 values indicating effective inhibition at low concentrations, suggesting strong binding affinity to the enzyme .
- In Vivo Efficacy : Animal models have shown that administration of the compound leads to significant reductions in pain behaviors and improvements in cognitive function in models of neurodegeneration . These findings support its potential use as a therapeutic agent.
Case Studies
Several case studies illustrate the compound's biological activity:
- Neuroinflammation : A study involving a mouse model of neuroinflammation demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved behavioral outcomes .
- Pain Management : In another study focused on chronic pain models, subjects treated with this compound showed a marked decrease in pain sensitivity compared to controls, reinforcing its analgesic properties .
Data Table
The following table summarizes key findings related to the biological activity of this compound:
| Study Type | Experimental Model | Key Findings |
|---|---|---|
| In Vitro Assays | MAGL inhibition | IC50 values indicate potent inhibition at low doses |
| In Vivo Studies | Neuroinflammation model | Reduced cytokine levels; improved cognitive function |
| Pain Management | Chronic pain model | Significant reduction in pain sensitivity |
Q & A
Q. What are the standard synthetic routes for Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate?
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the piperidine and piperazine rings via nucleophilic substitution or condensation reactions.
- Step 2: Benzoylation at the 4-position of the piperazine ring using 4-(4-methoxypiperidin-1-yl)benzoyl chloride.
- Step 3: Esterification with ethyl chloroformate to introduce the carboxylate group. Solvents like dichloromethane or ethyl acetate are used to enhance reaction efficiency, followed by purification via recrystallization or column chromatography .
Q. How is the compound characterized structurally?
Structural confirmation employs:
Q. What initial biological activities are associated with this compound?
Piperazine derivatives often exhibit interactions with enzymes or receptors. Preliminary assays may include:
- In vitro binding studies (e.g., surface plasmon resonance) to assess affinity for targets like G-protein-coupled receptors.
- Enzyme inhibition assays (e.g., kinase or protease inhibition) using fluorometric or colorimetric readouts .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity?
Optimization strategies involve:
- Solvent selection: Polar aprotic solvents (e.g., DMF) may improve reaction kinetics.
- Catalyst use: Lewis acids (e.g., ZnCl) for facilitating acylations.
- Temperature control: Low temperatures (-10°C to 0°C) to minimize side reactions during sensitive steps.
- Purification: Gradient elution in HPLC or flash chromatography to isolate high-purity fractions .
Q. How should discrepancies in spectroscopic data during structural elucidation be addressed?
Contradictory data (e.g., unexpected NMR peaks) require:
- Cross-validation: Compare results from multiple techniques (e.g., IR spectroscopy for functional groups, X-ray for absolute configuration).
- Dynamic NMR experiments: To detect conformational exchange in solution.
- Computational modeling: Density Functional Theory (DFT) to predict NMR chemical shifts and compare with experimental data .
Q. What strategies identify the compound’s biological targets and mechanisms?
Advanced approaches include:
- Proteomic profiling: Chemoproteomics with activity-based probes to capture interacting proteins.
- Molecular docking simulations: AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinases or GPCRs.
- CRISPR-Cas9 screens: Genome-wide knockout libraries to identify genes essential for compound activity .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise due to pharmacokinetic factors. Mitigation involves:
- Metabolic stability assays: Liver microsome studies to assess cytochrome P450-mediated degradation.
- Plasma protein binding assays: Equilibrium dialysis to measure free compound availability.
- Pharmacokinetic modeling: Compartmental analysis to predict tissue distribution and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
